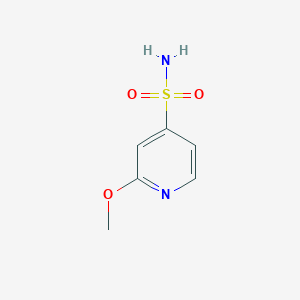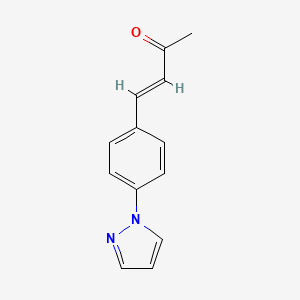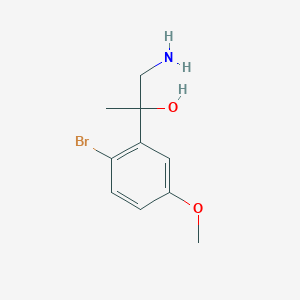
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound, followed by the introduction of an amino group and a propanol moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol include:
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(4-Bromo-2-methoxyphenyl)propan-2-ol:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol: Contains additional fluorine atoms, which can further influence its chemical behavior and interactions.
Propiedades
Número CAS |
71095-17-5 |
|---|---|
Fórmula molecular |
C10H14BrNO2 |
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
1-amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-10(13,6-12)8-5-7(14-2)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
Clave InChI |
NTHZLTNVGKEHCH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=C(C=CC(=C1)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


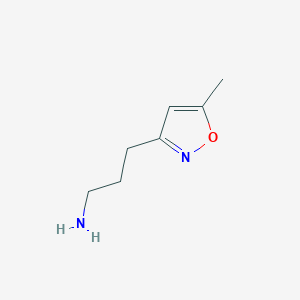

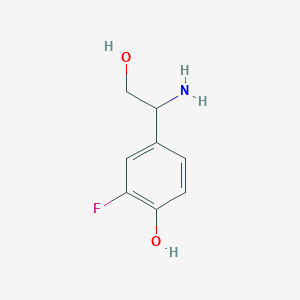
![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)

![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
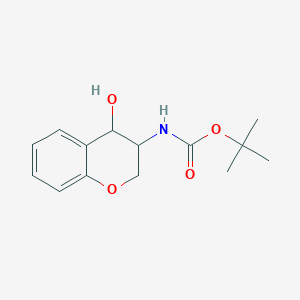


![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
